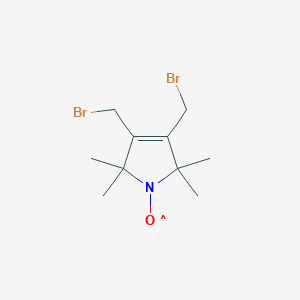
2-Amino-5-bromo-3-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-3-methylpyridine derivatives involves palladium-catalyzed reactions, showcasing the efficiency of modern synthetic methods. A study highlights the radiosynthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed amination sequence, starting from 2-bromo-5-[18F]fluoropyridine, which underscores the adaptability of related pyridine compounds in radiolabeling and pharmaceutical development (Pauton et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of related nitro derivatives of 2-amino-4-methylpyridine have been thoroughly investigated, providing insights into the molecular arrangements and intermolecular forces that stabilize these compounds. Such studies reveal layered arrangements and hydrogen bonding patterns, offering a basis for understanding the structural aspects of 2-Amino-5-bromo-3-methylpyridine (Bryndal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-5-bromo-3-methylpyridine derivatives often lead to the formation of complex molecules with unique properties. For instance, the electrophilic substitution reactions enable the introduction of various functional groups, expanding the chemical versatility of these compounds (Luque et al., 1997).
Physical Properties Analysis
Studies on derivatives of 2-Amino-5-bromo-3-methylpyridine, such as those involving bromo-nitropyridine, provide comprehensive data on their vibrational frequencies, molecular geometry, and electronic properties. These analyses contribute to a deeper understanding of the physical characteristics and potential applications based on their optical and electronic behaviors (Abraham et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-bromo-3-methylpyridine can be further elucidated through electrochemical studies, such as the electrocatalytic carboxylation with CO2, demonstrating the compound's reactivity and potential in synthetic chemistry applications (Feng et al., 2010).
Scientific Research Applications
Application 1: Supramolecular Assembly
- Summary of the Application: 2-Amino-5-bromo-3-methylpyridine (ABMP) has been used in the construction of a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB). This assembly is mediated by hydrogen bonding interactions .
- Methods of Application: The structure of the molecular salt formed by ABMP and DHB was determined using single-crystal X-ray crystallography. The synthesized salt was further elucidated using optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .
- Results or Outcomes: The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .
Application 2: Synthesis of Other Compounds
- Summary of the Application: 2-Amino-5-bromo-3-methylpyridine can be used as a starting material in the synthesis of various other compounds .
- Methods of Application: Specific methods of application would depend on the particular synthesis being performed. Unfortunately, the source does not provide detailed procedures .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed. The source does not provide detailed results .
Application 3: Synthesis of 5-Bromo-2-Chloro-3-Methylpyridine
- Summary of the Application: 2-Amino-5-bromo-3-methylpyridine can be used to synthesize 5-bromo-2-chloro-3-methylpyridine .
- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the source does not provide detailed procedures .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed. The source does not provide detailed results .
Application 4: Synthesis of 2-Azidopyridine 1-Oxide
- Summary of the Application: 2-Amino-5-bromo-3-methylpyridine can be used to synthesize 2-azidopyridine 1-oxide .
- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the source does not provide detailed procedures .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed. The source does not provide detailed results .
Application 5: Synthesis of 2,5-Dibromo-3-Methyl Pyridine
- Summary of the Application: 2-Amino-5-bromo-3-methylpyridine can be used to synthesize 2,5-dibromo-3-methyl pyridine .
- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the source does not provide detailed procedures .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed. The source does not provide detailed results .
Application 6: Synthesis of Ethyl-3,6-Dibromo-8-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
- Summary of the Application: 2-Amino-5-bromo-3-methylpyridine can be used to synthesize ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .
- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the source does not provide detailed procedures .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed. The source does not provide detailed results .
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGGRWUEVCNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187866 | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-methylpyridine | |
CAS RN |
3430-21-5 | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















